molecular formula C16H19NO3 B13181944 Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate

Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate

Cat. No.: B13181944
M. Wt: 273.33 g/mol
InChI Key: GNZRRYVZWOSEHI-UHFFFAOYSA-N
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Description

Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate (CAS: 1132677-93-0) is a bicyclic carbamate derivative featuring a norbornene-like framework with a hydroxymethyl group at position 3 and a benzyl carbamate moiety at position 2. Key properties include:

  • Molecular weight: 273.33 g/mol
  • Purity: ≥95% (as per commercial specifications) .
  • Availability: Discontinued in commercial catalogs (1g, 250mg, 500mg batches) .

The compound’s bicyclo[2.2.1]hept-5-ene core confers structural rigidity, while the hydroxymethyl and carbamate groups provide sites for further functionalization. Its applications remain underexplored in the literature, but carbamates are widely used as intermediates in pharmaceutical synthesis and polymer chemistry.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]carbamate

InChI

InChI=1S/C16H19NO3/c18-9-14-12-6-7-13(8-12)15(14)17-16(19)20-10-11-4-2-1-3-5-11/h1-7,12-15,18H,8-10H2,(H,17,19)

InChI Key

GNZRRYVZWOSEHI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2CO)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate typically involves the reaction of benzyl isocyanate with 3-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene-2-ylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the bicyclic structure can be reduced to form a saturated compound.

    Substitution: The benzyl carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the saturated bicyclic compound.

    Substitution: The major products depend on the nucleophile used but generally result in the replacement of the benzyl carbamate group.

Scientific Research Applications

Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl carbamate moiety can also interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Carbamate Derivatives with Alternative Protecting Groups

Several analogs replace the benzyl carbamate with tert-butyl or propargyl groups, altering stability and reactivity:

Compound Name Protecting Group Yield (%) Melting Point (°C) Key Differences vs. Target Compound Reference
tert-Butyl ((1R,2R,3S,4S)-3-(prop-2-yn-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-en-2-yl)carbamate [(±)-4] tert-Butyl carbamate 75 133–135 Lower melting point; propargyl substituent
tert-Butyl ((1R,2S,3R,4S)-3-(prop-2-yn-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-en-2-yl)carbamate [(±)-13] tert-Butyl carbamate 71 160–161 Higher thermal stability

Key Insights :

  • The absence of a hydroxymethyl group in (±)-4 and (±)-13 reduces polarity, impacting solubility in polar solvents.

Urea Derivatives with Aryl Substituents

Urea analogs replace the carbamate with a urea linkage, often paired with halogenated aryl groups:

Compound Name Substituent Yield (%) Melting Point (°C) Key Differences vs. Target Compound Reference
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea 4-Fluorophenyl urea 39 121–122 Urea linkage enhances hydrogen-bonding
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea 3-Chlorophenyl urea 27 195–196 Higher melting point due to halogenation

Key Insights :

  • Urea derivatives exhibit higher melting points than carbamates, attributed to stronger intermolecular hydrogen bonding .
  • Halogenated aryl groups (e.g., Cl, F) increase molecular weight and may enhance bioactivity in pharmaceutical contexts.

Acetamide and Methanone Derivatives

Functionalization at position 2 with acetamide or methanone groups diversifies reactivity:

Compound Name Functional Group Yield (%) Physical State Key Differences vs. Target Compound Reference
CA-Nor2 (2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide) Acetamide 60 Colorless oil Lipophilic; suited for lipid-based delivery
((1R,2S,3S,4S)-3-(4-Methoxyphenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone Pyridinyl methanone 68 Oil Aromatic groups increase π-π stacking potential

Key Insights :

  • Acetamide derivatives like CA-Nor2 are liquid at room temperature, contrasting with the solid state of the target benzyl carbamate .
  • Methanone-substituted compounds (e.g., 3lA) show high enantiomeric excess (HPLC analysis) due to chiral PyBox–La(OTf)₃ catalysis .

Siloxane and Polymer-Relevant Derivatives

Bicyclo[2.2.1]hept-5-ene derivatives with siloxane groups enable polymer synthesis:

Compound Name Functional Group Yield (%) Application Reference
Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane Triethoxysilane 75 Polymer precursor

Key Insights :

  • Siloxane derivatives undergo retro-Diels-Alder reactions, forming tricyclic structures for high-performance polymers .
  • The target benzyl carbamate lacks silicon-based reactivity, limiting its utility in materials science.

Biological Activity

Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate, also known by its CAS number 1807938-91-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉NO₃, with a molecular weight of 287.31 g/mol. The structure features a bicyclic framework which is significant for its biological activity.

Research indicates that compounds with a bicyclo[2.2.1]heptane structure often exhibit unique interactions with biological targets, particularly in the areas of cancer metastasis and inflammation modulation.

  • CXCR Antagonism : Similar compounds have been studied for their ability to antagonize CXC chemokine receptors (CXCRs). For instance, a related bicyclo[2.2.1]heptane derivative demonstrated significant antagonistic activity against CXCR2, which is implicated in cancer metastasis and inflammatory responses .
  • Cell Migration Inhibition : Studies have shown that certain derivatives can inhibit cell migration in cancer cell lines, suggesting potential applications in cancer therapy . The inhibition of migration was assessed using wound healing assays, where treated cells exhibited reduced migration rates compared to controls.

Anticancer Activity

Research on related bicyclic compounds has highlighted their anticancer properties:

  • In Vitro Studies : A study involving a structurally similar compound demonstrated effective inhibition of pancreatic cancer cell line CFPAC1 migration at concentrations as low as 10 µM, indicating potential therapeutic benefits in managing metastatic cancer .
  • Stability in Biological Systems : The stability of these compounds in simulated gastric fluid (SGF) and intestinal fluid (SIF) is crucial for oral bioavailability. Compounds similar to this compound showed over 99% stability in human plasma after 45 minutes, highlighting their potential as orally administered drugs .

Case Studies and Comparative Analysis

Compound Target Activity IC50 (nM) Selectivity
Compound 2eCXCR2Antagonist48CXCR1/CXCR2 = 60.4
Benzyl Carbamate DerivativeCFPAC1 CellsMigration InhibitionNot specifiedNot specified

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